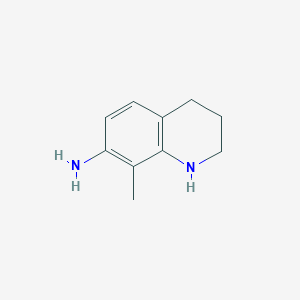
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of an amino group, a nitrile group, and a dihydroindene structure, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoethylamine with cyclohexanone in the presence of a base, followed by cyclization to form the indene ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of indene-1-carboxylic acid or indanone derivatives.
Reduction: Formation of 2-amino-2,3-dihydro-1H-indene-1-amine.
Substitution: Formation of N-substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Amino-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor for certain enzymes or receptors by binding to their active sites. The presence of the amino and nitrile groups allows for interactions with various molecular targets, influencing biological pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its role as a selective discoidin domain receptor 1 (DDR1) inhibitor with potential anticancer properties.
1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid: Used in various chemical syntheses and studied for its biological activities.
Uniqueness
2-Amino-2,3-dihydro-1H-indene-1-carbonitrile is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its combination of an amino group and a nitrile group provides versatility in synthetic chemistry, making it a valuable intermediate for developing new compounds with potential therapeutic benefits.
Eigenschaften
Molekularformel |
C10H10N2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
2-amino-2,3-dihydro-1H-indene-1-carbonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-10H,5,12H2 |
InChI-Schlüssel |
SQVOCUKLMHOMML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

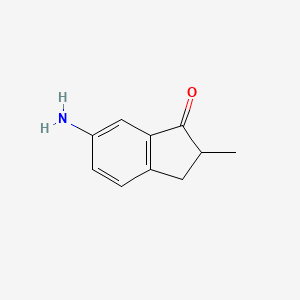

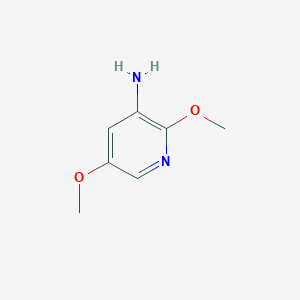
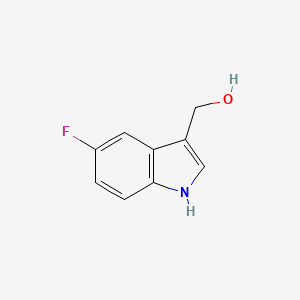
![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)
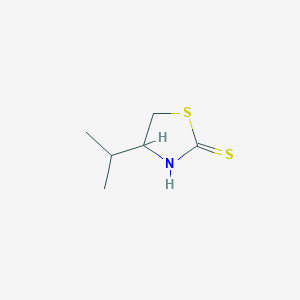

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)

